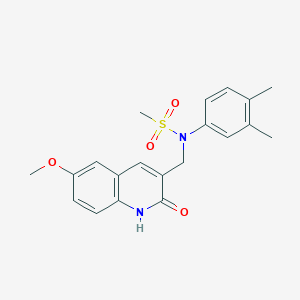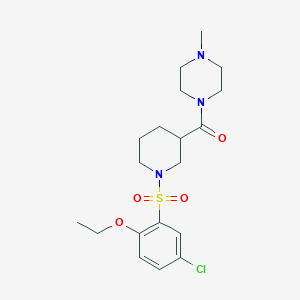
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties.
Mechanism of Action
The exact mechanism of action of N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been reported to exert its antifungal activity by inhibiting the biosynthesis of ergosterol, a key component of the fungal cell membrane. It has also been suggested that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, it has been reported to inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to reduce the growth of Candida albicans by inhibiting the biosynthesis of ergosterol. Moreover, it has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB.
Advantages and Limitations for Lab Experiments
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, it exhibits potent antifungal and anticancer activity, making it a promising candidate for further therapeutic development. However, there are also some limitations associated with this compound. It has poor solubility in water, which may limit its use in some experimental settings. Additionally, its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Future Directions
There are several future directions for the research on N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to further investigate its antifungal activity and explore its potential use as an antifungal agent. Another direction is to study its anticancer activity in more detail and evaluate its potential use as a chemotherapeutic agent. Moreover, it would be interesting to investigate its anti-inflammatory activity and explore its potential use in the treatment of inflammatory diseases. Additionally, further studies on the mechanism of action of this compound could help to identify new targets for therapeutic intervention.
Synthesis Methods
The synthesis of N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of furfurylamine with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl chloride in the presence of triethylamine as a catalyst. The reaction takes place under reflux conditions in dichloromethane, and the resulting product is purified by column chromatography. The yield of the final product is reported to be around 60-70%.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit potent antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. In addition, this compound has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14(17-11-13-7-4-10-21-13)8-9-15-18-16(19-22-15)12-5-2-1-3-6-12/h1-7,10H,8-9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJISKWAXDOPAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

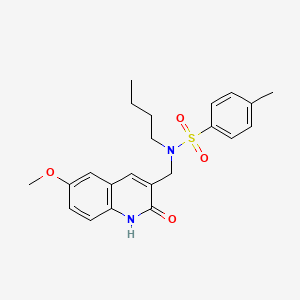




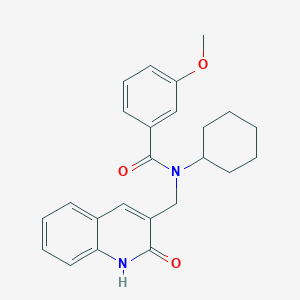
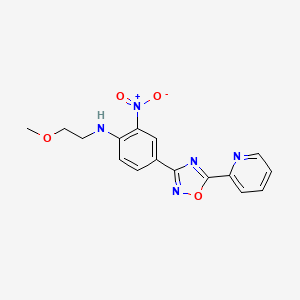
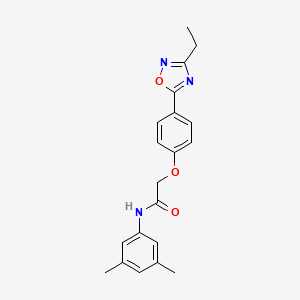
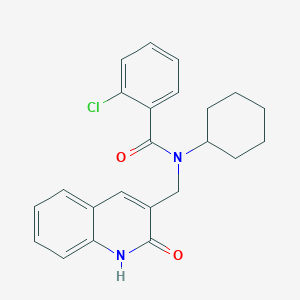
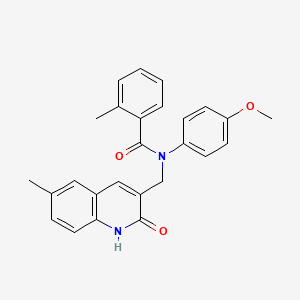
![8-bromo-N-(3-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7710055.png)

